S63845

Description

Propriétés

IUPAC Name |

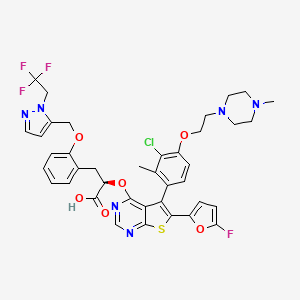

(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37ClF4N6O6S/c1-23-26(7-8-28(34(23)40)53-18-17-49-15-13-48(2)14-16-49)32-33-36(45-22-46-37(33)57-35(32)29-9-10-31(41)55-29)56-30(38(51)52)19-24-5-3-4-6-27(24)54-20-25-11-12-47-50(25)21-39(42,43)44/h3-12,22,30H,13-21H2,1-2H3,(H,51,52)/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBHXVOCZBPADE-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37ClF4N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S63845: A Deep Dive into its Mechanism of Action in Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. A key family of proteins that regulate this process is the B-cell lymphoma 2 (BCL-2) family. This family consists of both pro-apoptotic proteins (e.g., BAX, BAK, BIM) and anti-apoptotic proteins (e.g., BCL-2, BCL-XL, MCL-1). In many cancers, the overexpression of anti-apoptotic proteins allows malignant cells to survive and proliferate. Myeloid cell leukemia 1 (MCL-1) has emerged as a critical anti-apoptotic protein frequently overexpressed in a wide range of hematological and solid tumors, making it a prime target for therapeutic intervention.[1][2][3] S63845 is a potent and highly selective small-molecule inhibitor of MCL-1 that has shown significant promise in preclinical cancer models.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in inducing apoptosis, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Releasing the Brakes on Apoptosis

This compound functions as a BH3 mimetic, a class of drugs designed to mimic the action of the BH3-only proteins, which are the natural antagonists of anti-apoptotic BCL-2 family members.[4] The core mechanism of this compound can be summarized in the following steps:

-

Selective Binding to MCL-1: this compound is engineered to bind with high affinity and selectivity to a hydrophobic groove on the MCL-1 protein, known as the BH3-binding groove.[1][4] This binding is highly specific, with minimal interaction with other anti-apoptotic proteins like BCL-2 or BCL-XL.[4][5]

-

Disruption of MCL-1/Pro-Apoptotic Protein Interactions: In cancer cells dependent on MCL-1 for survival, MCL-1 sequesters pro-apoptotic effector proteins, primarily BAX and BAK, preventing them from initiating the apoptotic cascade.[4] By occupying the BH3-binding groove, this compound competitively displaces BAX and BAK from MCL-1.[4][6]

-

Activation of BAX and BAK: Once liberated from MCL-1, BAX and BAK are free to activate. This activation involves a conformational change that leads to their oligomerization within the outer mitochondrial membrane.[1][3]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The BAX/BAK oligomers form pores in the outer mitochondrial membrane, disrupting its integrity.[1][4]

-

Release of Pro-Apoptotic Factors: MOMP leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.[6]

-

Caspase Cascade Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome. This complex then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[7]

-

Execution of Apoptosis: The executioner caspases orchestrate the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[4]

This direct and potent mechanism allows this compound to selectively kill cancer cells that are highly dependent on MCL-1 for their survival.[1][3]

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity and Selectivity of this compound

| Target Protein | Binding Affinity (Kd) | Reference |

| Human MCL-1 | 0.19 nM | [4][5][8] |

| Human BCL-2 | No discernible binding | [4][5] |

| Human BCL-XL | No discernible binding | [4][5] |

| Mouse MCL-1 | ~6-fold lower affinity than human MCL-1 | [5] |

Table 2: In Vitro Cellular Activity of this compound (IC50 Values)

| Cancer Type | Cell Line(s) | IC50 Range | Reference(s) |

| Multiple Myeloma | H929, AMO1, and others | <0.1 µM (highly sensitive lines) | [4] |

| Acute Myeloid Leukemia (AML) | MV4-11 and others | 4–233 nM | [4] |

| Lymphoma | Various cell lines | <0.1 µM (highly sensitive lines) | [4] |

| Solid Tumors | Limited sensitivity as monotherapy | >1 µM (generally) | [9] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Dosing Regimen | Outcome | Reference |

| Eµ-Myc Mouse Lymphoma | 25 mg/kg, i.v., 5 days | 70% of mice cured | [4] |

| MV4-11 Human AML Xenograft | 12.5 mg/kg | 86% max tumor growth inhibition | [4] |

| RPMI-8226 Multiple Myeloma Xenograft | 12.5 mg/kg, i.v., weekly | Potent anti-myeloma activity | [10] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in the this compound mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Co-Immunoprecipitation to Demonstrate Disruption of MCL-1/BAK Interaction

This protocol is adapted from methodologies used to show that this compound disrupts the interaction between MCL-1 and pro-apoptotic proteins.[5]

1. Cell Culture and Treatment:

-

Culture HeLa cells or another suitable cell line (e.g., H929 for multiple myeloma) in appropriate media.

-

Transduce cells with constructs expressing Flag-tagged MCL-1.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or a vehicle control (DMSO) for 4 hours.

2. Cell Lysis:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., 1% CHAPS in TBS) supplemented with protease inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

3. Immunoprecipitation:

-

Incubate the cleared cell lysates with anti-Flag M2 affinity gel overnight at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and wash them three times with lysis buffer.

4. Elution and Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Flag (for MCL-1), BAX, and BAK.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Expected Outcome: A dose-dependent decrease in the amount of BAX and BAK co-immunoprecipitated with Flag-MCL-1 in this compound-treated cells compared to the vehicle control, demonstrating the disruption of the protein-protein interaction.

Caspase-Glo® 3/7 Assay for Measuring Caspase Activity

This protocol is based on the commercially available Caspase-Glo® 3/7 Assay from Promega, a widely used method to quantify caspase activity.[11][12]

1. Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well white-walled plate at a suitable density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a specified time (e.g., 24 hours). Include untreated and vehicle-treated controls.

2. Assay Reagent Preparation and Addition:

-

Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.

-

Allow the reagent to equilibrate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

3. Incubation and Luminescence Measurement:

-

Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each well using a plate-reading luminometer.

Expected Outcome: A dose-dependent increase in luminescence in this compound-treated cells, indicating the activation of caspase-3 and -7.

Annexin V Staining for Detection of Apoptosis by Flow Cytometry

This protocol outlines the use of Annexin V staining to detect the externalization of phosphatidylserine, an early marker of apoptosis.[1][5][6]

1. Cell Preparation and Treatment:

-

Culture cells and treat them with this compound as described for the caspase assay.

-

Harvest both adherent and floating cells.

2. Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of a viability dye such as propidium iodide (PI) or 7-AAD.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Expected Outcome: An increase in the percentage of Annexin V-positive cells (and Annexin V-positive/PI-negative cells, indicating early apoptosis) in the this compound-treated population compared to controls.

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers dependent on MCL-1 for survival. Its highly specific mechanism of action, which involves the direct inhibition of MCL-1 and the subsequent unleashing of the intrinsic apoptotic pathway, has been robustly demonstrated through a variety of preclinical studies. The quantitative data on its binding affinity and cellular potency underscore its potential as a powerful therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other BH3 mimetics. As our understanding of the intricacies of apoptosis regulation continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of more effective and personalized cancer treatments.

References

- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Annexin V Staining Protocol [bdbiosciences.com]

- 7. Combination of MCL-1 and BCL-2 inhibitors is a promising approach for a host-directed therapy for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 9. researchgate.net [researchgate.net]

- 10. phnxflow.com [phnxflow.com]

- 11. Caspase-Glo® 3/7 Assay Protocol [promega.kr]

- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

In-depth Technical Guide: The Binding Affinity of S63845 to MCL1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective MCL1 inhibitor, S63845, to its target protein, Myeloid Cell Leukemia 1 (MCL1). The document details the quantitative binding data, the experimental protocols used to determine these values, and the associated cellular signaling pathways.

Executive Summary

This compound is a potent and selective small molecule inhibitor of the anti-apoptotic protein MCL1, a key member of the BCL-2 family. It binds with high affinity to the BH3-binding groove of human MCL1, disrupting its interaction with pro-apoptotic proteins and thereby inducing apoptosis in MCL1-dependent cancer cells. The binding affinity has been rigorously quantified using biophysical methods, establishing this compound as a valuable tool for cancer research and a promising therapeutic candidate.

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound to MCL1 has been determined by multiple independent studies, with consistent results demonstrating a strong and specific interaction. The key quantitative data are summarized in the table below.

| Ligand | Target Protein | Affinity Constant (K_d) | Inhibition Constant (K_i) | Method(s) | Reference |

| This compound | Human MCL1 | 0.19 nM | < 1.2 nM | Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) | --INVALID-LINK-- |

| This compound | Mouse MCL1 | ~1.14 nM (approx. 6-fold lower than human) | Not Reported | Not Specified | --INVALID-LINK-- |

| This compound | Human BCL-2 | No discernible binding | Not Applicable | Not Specified | --INVALID-LINK-- |

| This compound | Human BCL-XL | No discernible binding | Not Applicable | Not Specified | --INVALID-LINK-- |

Experimental Protocols

The determination of the high-affinity interaction between this compound and MCL1 was primarily achieved through Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) assays. The detailed methodologies for these key experiments are outlined below, based on the seminal work by Kotschy and colleagues (2016).

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. The protocol for assessing the binding of this compound to MCL1 is as follows:

1. Protein Immobilization:

- Recombinant human MCL1 protein is immobilized on a sensor chip (e.g., a CM5 sensor chip) via amine coupling.

- The surface of the chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- A solution of MCL1 protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) is injected over the activated surface.

- The remaining active esters on the surface are deactivated with an injection of ethanolamine-HCl.

2. Binding Analysis:

- A series of dilutions of this compound in a suitable running buffer (e.g., PBS with 0.005% P20 surfactant and 1% DMSO) are prepared.

- The this compound solutions are injected over the MCL1-immobilized surface at a constant flow rate.

- The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.

- A reference flow cell without immobilized MCL1 is used to subtract non-specific binding and bulk refractive index changes.

3. Data Analysis:

- The resulting sensorgrams (response units vs. time) are fitted to a 1:1 binding model to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).

Fluorescence Polarization (FP)

Fluorescence Polarization is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

1. Assay Setup:

- A fluorescently labeled peptide derived from a BH3-only protein that binds to MCL1 (e.g., a fluorescein-labeled BIM BH3 peptide) is used as the probe.

- The assay is performed in a suitable buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM EDTA, and 0.05% Triton X-100).

- A fixed concentration of the fluorescent probe and recombinant MCL1 protein are incubated together to form a complex. This results in a high fluorescence polarization signal due to the slower tumbling of the large protein-probe complex.

2. Competition Assay:

- A serial dilution of the unlabeled competitor, this compound, is added to the pre-formed MCL1-probe complex.

- This compound competes with the fluorescent probe for binding to the BH3-binding groove of MCL1.

- As this compound displaces the fluorescent probe, the smaller, unbound probe tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal.

3. Data Analysis:

- The fluorescence polarization values are plotted against the concentration of this compound.

- The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.

- The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent probe and its affinity for MCL1.

Signaling Pathways and Experimental Workflows

The interaction of this compound with MCL1 has significant implications for the intrinsic apoptotic pathway. The following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow for evaluating this compound activity.

Caption: this compound inhibits MCL1, leading to the release and activation of BAX/BAK and subsequent apoptosis.

Caption: A typical workflow for evaluating the efficacy of this compound in cancer cell lines.

Conclusion

This compound is a highly potent and selective inhibitor of MCL1, exhibiting a binding affinity in the sub-nanomolar range for the human protein.[1][2][3] This strong interaction, quantified by robust biophysical methods such as SPR and FP, underpins its mechanism of action, which involves the disruption of the MCL1-BAX/BAK protein-protein interaction, thereby triggering the intrinsic apoptotic pathway.[4][5] The detailed experimental protocols and an understanding of the associated signaling pathways are crucial for the continued investigation and potential clinical development of this compound and other MCL1 inhibitors. This guide provides a foundational resource for researchers and professionals in the field of cancer drug discovery.

References

- 1. sns-032.com [sns-032.com]

- 2. Mitophagy restricts BAX/BAK-independent, Parkin-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 4. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autophagy induced during apoptosis degrades mitochondria and inhibits type I interferon secretion - PMC [pmc.ncbi.nlm.nih.gov]

The Role of S63845 in Mitochondrial Outer Membrane Permeabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, with the anti-apoptotic member Myeloid Cell Leukemia 1 (Mcl-1) being a key survival factor for many cancer cells. S63845 is a potent and highly selective small-molecule inhibitor of Mcl-1 that has emerged as a powerful tool for investigating the mechanisms of apoptosis and as a promising therapeutic agent. This technical guide provides an in-depth overview of the role of this compound in inducing mitochondrial outer membrane permeabilization (MOMP), the irreversible step in the intrinsic apoptotic cascade. We present detailed experimental protocols for key assays, a comprehensive summary of quantitative data, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Mitochondrial outer membrane permeabilization (MOMP) is the "point of no return" in the intrinsic apoptotic pathway. It leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, ultimately triggering a caspase cascade and programmed cell death. The integrity of the outer mitochondrial membrane is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.

In many malignancies, the overexpression of anti-apoptotic proteins like Mcl-1 allows cancer cells to evade apoptosis. This compound is a specific inhibitor of Mcl-1, binding with high affinity to its BH3-binding groove.[1][2] This action prevents Mcl-1 from sequestering the pro-apoptotic effector proteins Bax and Bak, leading to their activation, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane.[3][4]

This guide will delve into the molecular mechanisms of this compound-induced MOMP, providing researchers with the necessary information to design and execute experiments to study this process.

Mechanism of Action of this compound

This compound selectively binds to the hydrophobic BH3-binding groove of the anti-apoptotic protein Mcl-1.[4] This binding competitively displaces pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and, crucially, the pro-apoptotic effector proteins Bax and Bak that are sequestered by Mcl-1.[1][3] The release of Bax and Bak allows them to undergo a conformational change, leading to their insertion into the outer mitochondrial membrane and subsequent oligomerization to form pores. This process culminates in MOMP, the release of cytochrome c and other pro-apoptotic factors, and the activation of the downstream caspase cascade, leading to apoptosis.[3][4]

Data Presentation: Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of this compound for Bcl-2 Family Proteins

| Protein | Binding Affinity (Kd, nM) | Method | Reference |

| Human Mcl-1 | 0.19 | Surface Plasmon Resonance (SPR) | [2] |

| Human Mcl-1 | < 1.2 | Fluorescence Polarization (FP) | [1] |

| Bcl-2 | > 10,000 | Not Specified | [2] |

| Bcl-xL | > 10,000 | Not Specified | [2] |

Table 2: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| H929 | Multiple Myeloma | < 100 | [1] |

| AMO1 | Multiple Myeloma | < 100 | [1] |

| MM.1S | Multiple Myeloma | 94.1 | [5] |

| MOLM-13 | Acute Myeloid Leukemia | ~100 | [6] |

| MV4-11 | Acute Myeloid Leukemia | 4-233 | [1] |

| NB4 | Acute Myeloid Leukemia | 90.2 | [3] |

| KG1 | Acute Myeloid Leukemia | >1000 | [3] |

| KG1A | Acute Myeloid Leukemia | 1863.2 | [3] |

| U-2946 | Lymphoma | ~100 | [7] |

| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 10 | [8] |

| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | 10 | [8] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 141.2 | [9] |

| HCC1143 | Triple-Negative Breast Cancer | 3100 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in inducing MOMP.

Co-Immunoprecipitation to Assess Mcl-1/Bax-Bak Interaction

This protocol details how to determine if this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins Bax or Bak.

Materials:

-

This compound

-

Cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against Mcl-1 for immunoprecipitation

-

Antibodies against Bax, Bak, and Mcl-1 for Western blotting

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Standard Western blotting reagents and equipment

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and for different time points. Include a vehicle-treated control.

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with gentle agitation.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add non-specific IgG and protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-Mcl-1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them three to five times with wash buffer to remove unbound proteins.

-

Elution: Elute the bound protein complexes from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against Bax, Bak, and Mcl-1.

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.

Materials:

-

This compound

-

Cell line of interest

-

Digitonin or other gentle permeabilization agent

-

Mitochondria isolation buffer

-

Cytosolic extraction buffer

-

Antibody against cytochrome c

-

Antibodies against a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH)

-

Standard Western blotting reagents and equipment

Procedure:

-

Cell Treatment: Treat cells with this compound as described in the co-immunoprecipitation protocol.

-

Cell Permeabilization and Fractionation:

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in a small volume of cytosolic extraction buffer containing a gentle permeabilizing agent like digitonin.

-

Incubate on ice to allow for the selective permeabilization of the plasma membrane.

-

Centrifuge at a low speed to pellet the intact mitochondria. The supernatant contains the cytosolic fraction.

-

Lyse the mitochondrial pellet using a mitochondrial lysis buffer.

-

-

Western Blot Analysis:

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Perform Western blotting using antibodies against cytochrome c, a mitochondrial marker, and a cytosolic marker to confirm the purity of the fractions.

-

-

Quantification: Densitometric analysis of the Western blot bands can be used to quantify the amount of cytochrome c released into the cytosol.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

Cell line of interest

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as previously described.

-

Cell Harvesting: Harvest both adherent and suspension cells.

-

Washing: Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound is a highly specific and potent Mcl-1 inhibitor that serves as an invaluable tool for studying the intricate mechanisms of mitochondrial-mediated apoptosis. Its ability to selectively induce MOMP in Mcl-1-dependent cancer cells provides a clear model for investigating the roles of Bcl-2 family proteins in cell death. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to elucidate the precise role of this compound in their specific experimental systems and to further explore its potential as a targeted anti-cancer therapeutic. The provided diagrams offer a visual framework for understanding the complex signaling and experimental workflows involved in this area of research.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. The MCL-1 inhibitor this compound: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 5. Stroma-Mediated Resistance to this compound and Venetoclax through MCL-1 and BCL-2 Expression Changes Induced by miR-193b-3p and miR-21-5p Dysregulation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The MCL1-specific inhibitor this compound acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Myeloid Cell Leukemia 1 Small Molecule Inhibitor this compound Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of S63845: A Potent and Selective MCL1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S63845 is a first-in-class, potent, and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2] The overexpression of MCL1 is a key survival mechanism for many cancers, making it a prime therapeutic target.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the experimental methodologies employed in its characterization. Detailed protocols for key in vitro and in vivo assays are presented, along with a summary of its potent anti-tumor activity across a range of hematological and solid tumor models.

Introduction: Targeting Apoptosis in Cancer

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with a balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL1) members determining cell fate. MCL1 is frequently amplified or overexpressed in a variety of malignancies, including multiple myeloma, acute myeloid leukemia (AML), and non-small cell lung cancer, where it sequesters pro-apoptotic proteins to promote cell survival.[3] The development of small molecules that inhibit these anti-apoptotic proteins, known as BH3 mimetics, represents a promising therapeutic strategy. This compound emerged from these efforts as a highly specific inhibitor of MCL1.[4]

Discovery and Initial Characterization

This compound was identified through a fragment-based drug discovery approach coupled with structure-based design to optimize for high-affinity binding to the BH3-binding groove of MCL1. This effort led to a compound with exceptional potency and selectivity for human MCL1.

Binding Affinity and Selectivity

The binding affinity of this compound to MCL1 and other BCL-2 family proteins was determined using biophysical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR). These studies demonstrated the high selectivity of this compound for MCL1.

| Target Protein | Binding Affinity (Kd, nM) | Assay Method |

| Human MCL1 | 0.19 | SPR |

| Human BCL-2 | >10,000 | FP |

| Human BCL-XL | >10,000 | FP |

Table 1: Binding affinity of this compound to BCL-2 family proteins. Data compiled from multiple sources.[2][4] FP: Fluorescence Polarization, SPR: Surface Plasmon Resonance.

Mechanism of Action: Induction of Apoptosis

This compound selectively binds to the BH3-binding groove of MCL1, displacing pro-apoptotic proteins like BAK and BAX. This displacement allows for the oligomerization of BAX and BAK at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][4]

Figure 1: this compound Mechanism of Action.

Preclinical Efficacy

The anti-tumor activity of this compound has been demonstrated in a wide range of preclinical models, both in vitro and in vivo.

In Vitro Cellular Potency

This compound has shown potent cytotoxic activity against various cancer cell lines, particularly those dependent on MCL1 for survival.

| Cell Line | Cancer Type | IC50 (nM) |

| H929 | Multiple Myeloma | < 100 |

| AMO1 | Multiple Myeloma | < 100 |

| MOLM-13 | Acute Myeloid Leukemia | < 100 |

| MV-4-11 | Acute Myeloid Leukemia | < 100 |

| Eµ-Myc Lymphoma | Lymphoma | 161 - 282 |

Table 2: In vitro cellular potency of this compound in various hematological cancer cell lines. Data compiled from multiple sources.

In Vivo Anti-Tumor Activity

In vivo studies using xenograft models have demonstrated significant anti-tumor efficacy of this compound as a single agent.

| Xenograft Model | Cancer Type | Treatment Regimen | Outcome |

| AMO1 | Multiple Myeloma | 25 mg/kg, i.v., daily for 5 days | Complete tumor regression in 7/8 mice |

| H929 | Multiple Myeloma | 25 mg/kg, i.v., daily for 5 days | Significant tumor growth inhibition |

| RPMI-8226-luc | Multiple Myeloma | 12.5 mg/kg, i.v., weekly | Potent anti-myeloma activity |

| Eµ-Myc Lymphoma | Lymphoma | 25 mg/kg, i.v., daily for 5 days | 70% of mice cured |

Table 3: In vivo efficacy of this compound in xenograft models of hematological malignancies.[5] i.v.: intravenous.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to measure the binding affinity of this compound to MCL1.

Materials:

-

Recombinant His-tagged MCL1 protein

-

Biotinylated BIM BH3 peptide

-

Terbium-cryptate labeled anti-His antibody (donor)

-

Streptavidin-d2 (acceptor)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA)

-

384-well low-volume black plates

-

TR-FRET microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the MCL1 protein, biotinylated BIM peptide, and the this compound dilutions.

-

Incubate for 30 minutes at room temperature.

-

Add the Terbium-cryptate labeled anti-His antibody and Streptavidin-d2.

-

Incubate for 2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50, which can be converted to a Ki value.

Surface Plasmon Resonance (SPR) Binding Assay

SPR is used to determine the kinetics of this compound binding to MCL1.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant MCL1 protein

-

Running buffer (e.g., HBS-EP+)

-

This compound solutions of varying concentrations

Procedure:

-

Immobilize the MCL1 protein onto the CM5 sensor chip surface using standard amine coupling chemistry.

-

Inject a series of this compound concentrations over the sensor surface and a reference flow cell.

-

Monitor the binding events in real-time by measuring the change in resonance units (RU).

-

After each injection, regenerate the sensor surface with a suitable regeneration solution.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Figure 2: Surface Plasmon Resonance Experimental Workflow.

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

96-well culture plates

-

This compound stock solution

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for 24-72 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Calculate the IC50 value from the dose-response curve.

Co-Immunoprecipitation (Co-IP) for Target Engagement

Co-IP is used to confirm that this compound disrupts the interaction between MCL1 and its pro-apoptotic binding partners in cells.

Materials:

-

Cancer cells expressing tagged MCL1 (e.g., FLAG-MCL1)

-

This compound

-

Cell lysis buffer

-

Anti-FLAG antibody conjugated to beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Antibodies against MCL1, BAX, and BAK

Procedure:

-

Treat cells with varying concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Incubate the cell lysates with anti-FLAG antibody-conjugated beads overnight at 4°C to immunoprecipitate FLAG-MCL1 and its interacting proteins.

-

Wash the beads several times to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against MCL1, BAX, and BAK to observe the dissociation of BAX/BAK from MCL1 in the presence of this compound.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Human cancer cell lines (e.g., AMO1, H929)

-

This compound formulation for intravenous injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

-

Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound intravenously according to the desired dosing schedule.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).

Figure 3: In Vivo Xenograft Study Workflow.

Conclusion

This compound is a highly potent and selective MCL1 inhibitor that has demonstrated significant preclinical anti-tumor activity in a variety of cancer models. Its development has provided a valuable tool for investigating the role of MCL1 in cancer cell survival and has paved the way for the clinical investigation of MCL1 inhibitors as a novel cancer therapy. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and the discovery of next-generation MCL1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Myeloid Cell Leukemia 1 Small Molecule Inhibitor this compound Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Structural Basis for S63845 Selectivity for MCL1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural underpinnings of the high selectivity of S63845, a potent inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). Understanding this selectivity is paramount for the development of targeted cancer therapies, as MCL1 is a key survival factor in a variety of malignancies. This document provides a detailed analysis of the molecular interactions, comparative binding affinities, and the methodologies used to elucidate these properties.

Introduction to this compound and its Therapeutic Rationale

This compound is a small molecule inhibitor that has demonstrated significant promise in preclinical studies by selectively targeting MCL1, a member of the B-cell lymphoma 2 (BCL-2) family of proteins.[1][2] The BCL-2 family plays a crucial role in regulating the intrinsic pathway of apoptosis, with pro-survival members like MCL1, BCL-2, and BCL-xL sequestering pro-apoptotic proteins such as BIM, BAX, and BAK. Overexpression of MCL1 is a common mechanism of therapeutic resistance and is associated with poor prognosis in various cancers. This compound acts as a BH3 mimetic, binding to the BH3-binding groove of MCL1 and displacing pro-apoptotic proteins, thereby triggering the downstream apoptotic cascade.[2] Its high selectivity for MCL1 over other BCL-2 family members is a key attribute, minimizing off-target effects and enhancing its therapeutic window.

Quantitative Analysis of this compound Binding Affinity and Selectivity

The remarkable selectivity of this compound for MCL1 is quantitatively demonstrated by its binding affinities for various BCL-2 family proteins. These values, determined through rigorous biophysical assays, underscore the inhibitor's specificity.

| Protein | Binding Affinity (Kd, nM) | Assay Method | Reference |

| Human MCL1 | 0.19 | Surface Plasmon Resonance (SPR) | [3][4][5] |

| Human MCL1 | <1.2 (Ki) | Fluorescence Polarization (FP) | [6] |

| Human BCL-2 | No discernible binding | Fluorescence Polarization (FP) | [5] |

| Human BCL-xL | No discernible binding | Fluorescence Polarization (FP) | [5] |

| Mouse MCL1 | ~6-fold lower than human MCL1 | Not Specified | [5][7] |

The Structural Basis of this compound Selectivity: A Deep Dive

The high-resolution co-crystal structure of this compound in complex with MCL1 (PDB ID: 5LOF) provides a detailed snapshot of the molecular interactions that drive its potent and selective binding.[8][9][10] this compound nestles into the canonical BH3-binding groove of MCL1, a hydrophobic cleft formed by the BH1, BH2, and BH3 domains.[3][11]

Key Interactions between this compound and MCL1

The exceptional affinity of this compound for MCL1 is a result of a combination of specific hydrogen bonds and extensive hydrophobic interactions.

-

Carboxylate Moiety and Arginine 263: A critical interaction is the salt bridge formed between the carboxylate group of this compound and the conserved Arginine 263 (Arg263) residue within the MCL1 binding groove.[3][12] This strong electrostatic interaction acts as a crucial anchor point for the inhibitor.

-

Hydrophobic Pockets (P2 and P4): The aromatic scaffold of this compound is strategically positioned to engage with the hydrophobic pocket known as P2.[3] Furthermore, the terminal trifluoromethyl group of the inhibitor extends into another hydrophobic pocket, P4, which is shallower and wider in MCL1 compared to other BCL-2 family members.[3][13]

Structural Differences in the BH3-Binding Grooves of BCL-2 Family Proteins

The selectivity of this compound is largely attributed to the distinct topographical and electrostatic differences in the BH3-binding grooves of MCL1, BCL-2, and BCL-xL.

-

Shape and Size of the Binding Groove: The BH3-binding groove of MCL1 is wider and more open compared to the more constrained grooves of BCL-2 and BCL-xL.[14] This is partly due to the different orientations of the α3 and α4 helices that line the groove.[14]

-

Residue Variations: Key amino acid residues within the binding pockets differ between the BCL-2 family members. For instance, the residues lining the P4 pocket in MCL1 are distinct from those in BCL-2 and BCL-xL, contributing to the preferential binding of this compound. Specifically, residues such as Thr-266, His-224, and Val-220 in MCL1 are not conserved in BCL-2 and BCL-xL, creating a unique chemical environment that this compound exploits.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's binding characteristics.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip to which a ligand (e.g., MCL1) is immobilized. The binding of an analyte (e.g., this compound) from a solution flowing over the surface causes a change in the refractive index, which is proportional to the mass of the bound analyte.

-

Typical Protocol for this compound-MCL1 Interaction:

-

Immobilization: Recombinant human MCL1 protein is typically immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Binding Analysis: A series of this compound concentrations are prepared in a suitable running buffer (e.g., HBS-EP buffer) and injected over the sensor surface.

-

Data Acquisition: The association and dissociation of this compound are monitored in real-time, generating a sensorgram.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule.

-

Principle: A small, fluorescently labeled peptide derived from a BH3 domain (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When a large protein like MCL1 binds to the tracer, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization. A competitive inhibitor like this compound will displace the tracer from MCL1, causing a decrease in polarization.

-

Typical Protocol for this compound Competition Assay:

-

Reagents:

-

Recombinant human MCL1, BCL-2, and BCL-xL proteins.

-

A fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3).

-

This compound in a dilution series.

-

Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).

-

-

Procedure:

-

A fixed concentration of MCL1 and the fluorescent tracer are incubated together to form a complex with a high polarization signal.

-

Increasing concentrations of this compound are added to the wells of a microplate containing the pre-formed complex.

-

The plate is incubated to allow the binding to reach equilibrium.

-

-

Measurement: The fluorescence polarization is measured using a microplate reader equipped with polarizing filters.

-

Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting sigmoidal curve, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

Visualizing the Molecular Logic

The following diagrams illustrate the key pathways and structural relationships central to this compound's mechanism and selectivity.

Caption: this compound inhibits MCL1, leading to the release of pro-apoptotic proteins and subsequent apoptosis.

Caption: The structural features of this compound are complementary to the unique topology of the MCL1 binding groove.

Conclusion

The profound selectivity of this compound for MCL1 is a testament to the power of structure-based drug design. By exploiting the subtle yet significant differences in the topographies of the BH3-binding grooves among BCL-2 family members, this compound achieves a remarkable level of specificity. This detailed understanding of its binding mode not only provides a solid foundation for its ongoing clinical development but also offers a blueprint for the design of next-generation inhibitors targeting other challenging protein-protein interactions in cancer and other diseases. The experimental protocols and data presented herein serve as a valuable resource for researchers in the field of apoptosis and drug discovery.

References

- 1. research.monash.edu [research.monash.edu]

- 2. The MCL-1 inhibitor this compound: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Structural Biology of Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

S63845-Induced Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanisms underlying the S63845-induced apoptotic pathway in cancer cells. This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a key member of the B-cell lymphoma 2 (BCL-2) family. Overexpression of MCL-1 is a common feature in various malignancies and is associated with tumor survival and resistance to conventional therapies. This compound represents a promising therapeutic strategy by directly targeting this critical survival protein.

Core Mechanism of Action

This compound selectively binds with high affinity to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins, primarily BAX and BAK.[1][2] This disruption liberates BAX and BAK, which then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3][4] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[4] Cytoplasmic cytochrome c triggers the formation of the apoptosome, a multi-protein complex that activates caspase-9.[5] Activated caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the systematic dismantling of the cell through the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to apoptosis.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the binding affinity, cellular potency, and in vivo efficacy of this compound.

Table 1: Binding Affinity of this compound to BCL-2 Family Proteins

| Protein | Binding Affinity (Kd, nM) | Method |

| Human MCL-1 | 0.19 | Surface Plasmon Resonance (SPR) |

| Human BCL-2 | >10,000 | Not Specified |

| Human BCL-xL | >10,000 | Not Specified |

Data sourced from multiple studies, including Kotschy et al., 2016.[2][8]

Table 2: In Vitro Potency of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| H929 | Multiple Myeloma | ~100 |

| U-2946 | Diffuse Large B-cell Lymphoma | ~100 |

| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 250 - 750 |

| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | 40 - 80 |

| MV4-11 | Acute Myeloid Leukemia | 4 - 233 |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~30 |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and can vary based on experimental conditions.[1][5][9][10]

Table 3: In Vivo Efficacy of this compound in Preclinical Cancer Models

| Cancer Model | Dosing Regimen | Outcome |

| H929 Multiple Myeloma Xenograft | 25 mg/kg, i.v. | 103% Tumor Growth Inhibition (TGI) |

| AMO1 Multiple Myeloma Xenograft | 25 mg/kg, i.v. | 114% TGI, 7/8 mice with complete regression |

| Eµ-Myc Lymphoma (immunocompetent) | 25 mg/kg, i.v., 5 days | 70% of mice cured |

| MV4-11 AML Xenograft | 12.5 mg/kg, i.v. | 86% TGI |

Data from Kotschy et al., 2016.[1]

Signaling Pathway and Experimental Workflow Diagrams

Detailed Experimental Protocols

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for the quantitative assessment of apoptosis by flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

-

Harvest cells by trypsinization and wash twice with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a 5 mL culture tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[9][10]

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of key apoptotic proteins by western blotting.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-MCL-1, anti-BAX, anti-BAK, anti-actin or -tubulin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse cells in RIPA buffer on ice.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[7][11]

Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol is for investigating the interaction between MCL-1 and pro-apoptotic proteins.

Materials:

-

Cell lysates

-

Co-IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-MCL-1)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for western blotting (e.g., anti-BAX, anti-BAK, anti-MCL-1)

Procedure:

-

Prepare cell lysates using a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-MCL-1) for several hours to overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

-

Analyze the eluted proteins by western blotting using antibodies against the proteins of interest (e.g., BAX, BAK, and MCL-1).[12][13]

Cytochrome c Release Assay

This protocol is for detecting the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

-

Treated and untreated cells

-

Digitonin-based cell permeabilization buffer

-

Mitochondria isolation kit (optional, for more specific fractionation)

-

Antibodies for western blotting (anti-cytochrome c, anti-COX IV for mitochondrial fraction, anti-actin for cytosolic fraction)

Procedure:

-

Harvest cells and wash with cold PBS.

-

Gently permeabilize the plasma membrane using a digitonin-based buffer to release the cytosolic fraction while keeping the mitochondria intact.

-

Separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet) by centrifugation.

-

Alternatively, use a commercial mitochondria isolation kit for cleaner fractionation.

-

Analyze both the cytosolic and mitochondrial fractions by western blotting.

-

Probe the blot with an anti-cytochrome c antibody. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates release.

-

Use anti-COX IV as a marker for the mitochondrial fraction and anti-actin for the cytosolic fraction to ensure proper fractionation.[3][14][15]

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Myeloid Cell Leukemia 1 Small Molecule Inhibitor this compound Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Recombinant Human BID Cytochrome c Release Assay: R&D Systems [rndsystems.com]

- 15. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

The Potent and Selective MCL-1 Inhibitor S63845: A Technical Guide for Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research applications of S63845, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This compound has emerged as a valuable tool for investigating the role of MCL-1 in cancer and as a promising therapeutic candidate. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides representative experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action

This compound selectively binds with high affinity to the BH3-binding groove of MCL-1, a key pro-survival protein often overexpressed in various cancers.[1][2][3] This binding displaces pro-apoptotic proteins, such as BIM, BAK, and BAX, which are normally sequestered by MCL-1.[4][5][6] The release of these pro-apoptotic effectors leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1][2][7] this compound's high selectivity for MCL-1 over other BCL-2 family members like BCL-2 and BCL-xL minimizes off-target effects.[8]

Quantitative Data Summary

The following tables summarize the binding affinity and in vitro efficacy of this compound across various cancer cell lines.

Table 1: Binding Affinity of this compound to BCL-2 Family Proteins

| Protein | Binding Affinity (Kd or Ki, nM) | Method |

| Human MCL-1 | 0.19 | Surface Plasmon Resonance (SPR) |

| Human MCL-1 | <1.2 | Not Specified |

| Human BCL-2 | No discernible binding | Not Specified |

| Human BCL-xL | No discernible binding | Not Specified |

Data sourced from multiple studies.[1][2][8]

Table 2: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| H929 | Multiple Myeloma | <0.1 |

| AMO1 | Multiple Myeloma | <0.1 |

| MM.1S | Multiple Myeloma | Moderately Sensitive (0.1 - 1) |

| KMS12-BM | Multiple Myeloma | Highly Sensitive (<0.1) |

| MV4-11 | Acute Myeloid Leukemia | 0.086 |

| HL-60 | Acute Myeloid Leukemia | ~0.1 |

| ML-1 | Acute Myeloid Leukemia | ~0.2 |

| U-2946 | Diffuse Large B-cell Lymphoma | ~0.1 |

| MAVER-1 | Mantle Cell Lymphoma | Moderately Sensitive (0.1 - 1) |

| RS4;11 | Leukemia | Sensitive |

| H146 | Small-cell Lung Carcinoma | Insensitive (>1) |

| HCT-116 | Colon Carcinoma | Moderately Sensitive (0.1 - 1) |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.141 |

| HCC1143 | Triple-Negative Breast Cancer | 3.1 |

| MDA-MB-231 | Triple-Negative Breast Cancer | >4 |

| Hs578t | Triple-Negative Breast Cancer | >4 |

IC50 values are approximate and can vary based on experimental conditions. Data compiled from several sources.[2][5][6][9][10][11][12][13]

Key Experimental Protocols

Detailed methodologies for fundamental in vitro and in vivo assays involving this compound are provided below.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the indicated time (e.g., 4, 24, or 48 hours).[10][14]

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with media. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1x106 cells/mL.[15]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][15]

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.[7]

Co-Immunoprecipitation (Co-IP) for MCL-1/BAK/BAX Interaction

This protocol assesses the disruption of protein-protein interactions by this compound.

-

Cell Lysis: Treat cells (e.g., HeLa cells transduced with Flag-MCL1) with this compound for 4 hours.[8] Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Centrifuge the lysates to pellet cellular debris. Pre-clear the supernatant with protein A/G agarose beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Flag antibody overnight at 4°C with gentle rotation.[8]

-

Bead Binding: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Washing: Wash the beads three to five times with wash buffer (a less stringent version of the lysis buffer).

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluates by Western blotting using antibodies against Flag, BAK, and BAX to detect the co-precipitated proteins.[8]

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in vivo.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 106 H929 or MV4-11 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

-

Tumor Growth: Monitor tumor growth by caliper measurements.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound intravenously (i.v.) at a specified dose and schedule (e.g., 12.5 mg/kg or 25 mg/kg, daily for 5 days or weekly).[6][16] The vehicle can be a formulation of DMSO, PEG300, Tween80, and saline.[8]

-

Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or if signs of toxicity are observed, in accordance with institutional animal care and use guidelines.

-

Data Analysis: Compare tumor growth inhibition between the treated and control groups.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound research.

This guide serves as a foundational resource for researchers initiating studies with this compound. The provided data and protocols, compiled from peer-reviewed literature, should be adapted and optimized for specific experimental contexts. As research on MCL-1 inhibition continues to evolve, this compound will undoubtedly remain a critical tool in the development of novel cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The MCL1 inhibitor this compound is tolerable and effective in diverse cancer models [aml-hub.com]

- 5. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of this compound and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V Staining Protocol [bdbiosciences.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Myeloid Cell Leukemia 1 Small Molecule Inhibitor this compound Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. kumc.edu [kumc.edu]

- 16. biorxiv.org [biorxiv.org]

Understanding the On-Target Effects of S63845: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2][3] Overexpression of MCL1 is a common feature in various cancers and is associated with tumor progression and resistance to conventional therapies.[1][4] this compound was developed to specifically target the BH3-binding groove of MCL1, thereby neutralizing its pro-survival function and inducing apoptosis in cancer cells dependent on MCL1 for survival.[1][3][4] This technical guide provides an in-depth overview of the on-target effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Data Presentation

Table 1: Binding Affinity and Selectivity of this compound

| Target | Binding Affinity (Kd) | Binding Affinity (Ki) | Method | Species | Reference |

| MCL1 | 0.19 nM | <1.2 nM | Not Specified | Human | [2][3][5] |

| BCL-2 | No discernible binding | Not Specified | Not Specified | Human | [2][3] |

| BCL-XL | No discernible binding | Not Specified | Not Specified | Human | [2][3] |

| MCL1 | ~6-fold lower affinity than human | Not Specified | Not Specified | Mouse | [3][6] |

Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| H929 | Multiple Myeloma | <0.1 µM | [1] |

| U-2946 | B-cell Lymphoma | ~100 nM | [7] |

| AMO1 | Multiple Myeloma | <0.1 µM | [1] |

| Various AML Cell Lines | Acute Myeloid Leukemia | 4–233 nM | [1][2] |

| Various Lymphoma & CML Cell Lines (Sensitive) | Lymphoma & Chronic Myeloid Leukemia | <0.1 µM | [1] |

| Various Lymphoma & CML Cell Lines (Moderately Sensitive) | Lymphoma & Chronic Myeloid Leukemia | 0.1 µM < IC50 < 1 µM | [1] |

| Various Lymphoma & CML Cell Lines (Insensitive) | Lymphoma & Chronic Myeloid Leukemia | >1 µM | [1] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Dose & Schedule | Key Outcome | Reference |

| AMO1 | Multiple Myeloma | 25 mg/kg, i.v. | TGImax: 114%; Complete regression in 7/8 mice at 100 days | [1] |

| H929 | Multiple Myeloma | 25 mg/kg, i.v. | TGImax: 103% | [1] |

| MV4-11 | Acute Myeloid Leukemia | 12.5 mg/kg, i.v. | TGImax: 86% | [1] |

| Eµ-Myc | Mouse Lymphoma | 25 mg/kg, i.v., 5 days | Cured 70% of mice | [1] |

TGImax: Maximum Tumor Growth Inhibition

Signaling Pathway

The primary on-target effect of this compound is the direct inhibition of MCL1, a key regulator of the intrinsic apoptotic pathway.

Experimental Protocols

Co-Immunoprecipitation to Demonstrate Disruption of MCL1-BAK/BAX Interaction

This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between MCL1 and the pro-apoptotic proteins BAX and BAK.

Materials:

-

HeLa cells (or other suitable cell line expressing target proteins)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies: anti-MCL1, anti-BAX, anti-BAK, and appropriate isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Treatment: Culture HeLa cells to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a predetermined time (e.g., 4-6 hours).

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

-

Lysate Preparation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-MCL1 antibody or isotype control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-BAX and anti-BAK antibodies to detect co-immunoprecipitated proteins. Probe a separate blot with anti-MCL1 to confirm successful immunoprecipitation.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest (e.g., H929)

-

This compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere (if applicable) and then treat with a dose-range of this compound or DMSO for a specified time (e.g., 24, 48 hours).

-